

A Comparative Spectroscopic Analysis of 2-Nitroaniline-4-sulfonic Acid Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

[Get Quote](#)

A crucial guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the spectroscopic properties of **2-nitroaniline-4-sulfonic acid** and its isomers. By presenting key experimental data from UV-Vis, FT-IR, and NMR spectroscopy, this guide aims to facilitate the identification and differentiation of these structurally similar compounds.

The isomers of **2-nitroaniline-4-sulfonic acid**, which include 2-amino-5-nitrobenzenesulfonic acid and 4-amino-2-nitrobenzenesulfonic acid, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. Due to their isomeric nature, distinguishing between them can be challenging. This guide offers a side-by-side comparison of their spectroscopic fingerprints to aid in their unambiguous characterization.

Data Presentation

The following tables summarize the available quantitative data for the spectroscopic analysis of **2-nitroaniline-4-sulfonic acid** and its isomers. Please note that the completeness of the data is subject to its availability in the referenced literature.

Table 1: UV-Visible Spectroscopy Data

Compound	λmax (nm)	Solvent
2-Nitroaniline-4-sulfonic acid	Data not available	-
2-Amino-5-nitrobenzenesulfonic acid	Data not available	-
4-Amino-2-nitrobenzenesulfonic acid	212, 264, 342 ^{[1][2]}	Acidic mobile phase (pH ≤ 3) [1][2]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Characteristic Peaks in cm^{-1})

Functional Group	2-Nitroaniline-4-sulfonic acid	2-Amino-5-nitrobenzenesulfonic acid	4-Amino-2-nitrobenzenesulfonic acid
N-H Stretch (Amine)	~3400 - 3200	~3400 - 3200	Data not available
O-H Stretch (Sulfonic Acid)	Broad, ~3000	Broad, ~3000	Data not available
C=C Stretch (Aromatic)	~1600 - 1450	~1600 - 1450	Data not available
Asymmetric NO_2 Stretch	~1520	~1550 - 1475	Data not available
Symmetric NO_2 Stretch	~1340	~1350 - 1300	Data not available
S=O Stretch (Sulfonic Acid)	~1250 - 1120	~1250 - 1120	Data not available
C-N Stretch (Aromatic Amine)	~1300 - 1200	~1300 - 1200	Data not available
S-O Stretch (Sulfonic Acid)	~1080 - 1000	~1080 - 1000	Data not available

Note: The FT-IR data for **2-nitroaniline-4-sulfonic acid** and 2-amino-5-nitrobenzenesulfonic acid are based on general characteristic frequencies for the respective functional groups and

may vary slightly.

Table 3: ^1H NMR Spectroscopy Data (Chemical Shifts in ppm, DMSO-d₆)

Proton Assignment	2-Nitroaniline-4-sulfonic acid	2-Amino-5-nitrobenzenesulfonic acid	4-Amino-2-nitrobenzenesulfonic acid
Aromatic H	Data not available	Data not available	Data not available
-NH ₂	Data not available	Data not available	Data not available
-SO ₃ H	Data not available	Data not available	Data not available

Note: Specific ^1H NMR chemical shift data for these isomers in DMSO-d₆ were not readily available in the search results. General expected regions are in the aromatic (6.5-8.5 ppm), amine (variable, often broad), and sulfonic acid (variable, often very broad) protons.

Table 4: ^{13}C NMR Spectroscopy Data (Chemical Shifts in ppm, DMSO-d₆)

Carbon Assignment	2-Nitroaniline-4-sulfonic acid	2-Amino-5-nitrobenzenesulfonic acid	4-Amino-2-nitrobenzenesulfonic acid
Aromatic C	Data not available	Data not available	Data not available
C-NH ₂	Data not available	Data not available	Data not available
C-NO ₂	Data not available	Data not available	Data not available
C-SO ₃ H	Data not available	Data not available	Data not available

Note: Specific ^{13}C NMR chemical shift data for these isomers in DMSO-d₆ were not readily available in the search results. Aromatic carbons typically resonate in the 110-160 ppm range.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelength of maximum absorbance (λ_{max}) of the analyte in a given solvent.
- Methodology:
 - Sample Preparation: A dilute solution of the sample (e.g., 0.01 mg/mL) is prepared in a UV-transparent solvent such as methanol or water. The concentration is adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
 - Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
 - Data Acquisition: A quartz cuvette is filled with the solvent to record a baseline. The sample solution is then placed in the sample cuvette, and the absorbance is measured over a wavelength range of 200-800 nm.
 - Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λ_{max} .

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Methodology (KBr Pellet Method):
 - Sample Preparation: Approximately 1-2 mg of the solid sample is ground into a fine powder using an agate mortar and pestle. This is then intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.^[3]
 - Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
 - Instrumentation: A Fourier-Transform Infrared spectrometer is used.

- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
- Methodology:
 - Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.^[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
 - Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
 - Data Acquisition: For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
 - Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity of atoms in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the **2-nitroaniline-4-sulfonic acid** isomers.

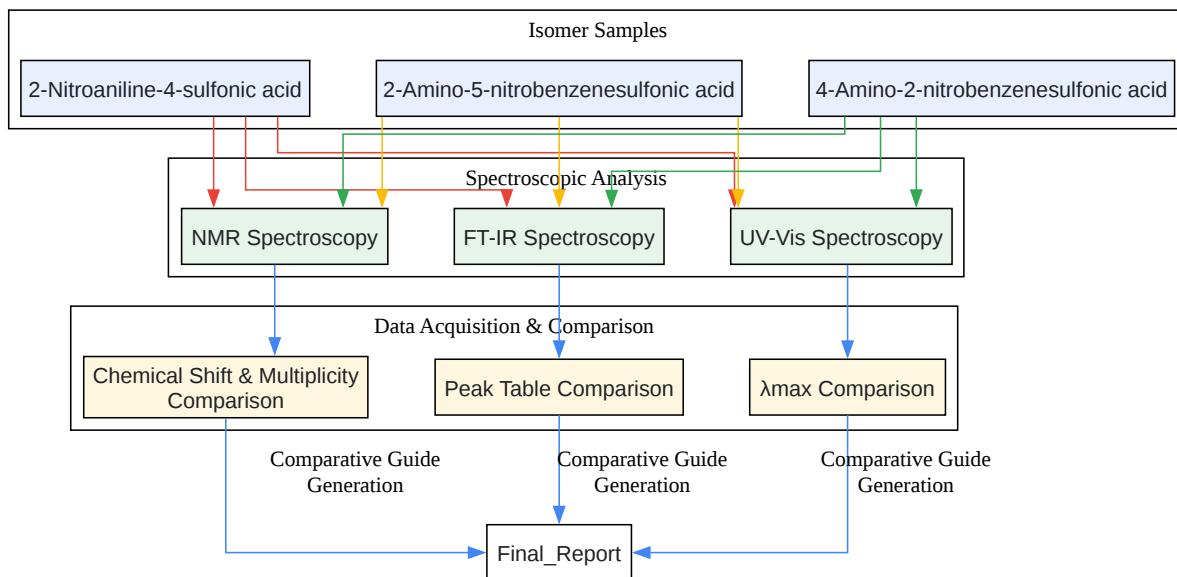
[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies sielc.com
- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Nitroaniline-4-sulfonic Acid Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294930#spectroscopic-comparison-of-2-nitroaniline-4-sulfonic-acid-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com